![molecular formula C15H18N4O3 B2584489 (E)-N'-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide CAS No. 848992-73-4](/img/structure/B2584489.png)
(E)-N'-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Description
(E)-N'-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, also known as DMIM-AcH, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a hydrazide derivative that exhibits potent anti-inflammatory, anti-tumor, and anti-oxidant activities.
Scientific Research Applications
Antitumor Activity
Compounds structurally related to (E)-N'-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide have been synthesized and evaluated for their antitumor properties. For instance, derivatives containing hydroxyl groups on the phenyl of hydrazone, such as N′-(2,4-dihydroxybenzylidene)-2-(2-((p-tolyloxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide, have shown significant anticancer activity against various cancer cell lines, including A549, MDA-MB-231, A375, and HCT116. These findings suggest that the presence of hydroxyl groups on the phenyl ring enhances the inhibitory activity against these cancer cells, highlighting the potential of these compounds in cancer therapy (Li et al., 2014).
Antioxidant Activities
Another study on derivatives, specifically 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene)acetohydrazide derivatives, has demonstrated significant in vitro antioxidant properties. These compounds have shown to inhibit lipid peroxidation and ethoxyresorufin O-deethylase (EROD) activity, with some exhibiting up to 100% inhibition, indicating strong free radical scavenging capacities. This suggests a potential application of these derivatives in managing oxidative stress-related conditions (Alp et al., 2015).
Antimicrobial Studies
Further research into the antimicrobial properties of related compounds, such as the imidazole derivative 2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetohydrazide, has been conducted. Various Schiff bases of this derivative were synthesized and evaluated for their antimicrobial activity, providing insights into their potential use in combating microbial infections. This line of research expands the scope of applications for these compounds beyond oncology and antioxidant effects, into the realm of infectious diseases (Khairwar et al., 2021).
properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11-16-6-7-19(11)10-15(20)18-17-9-12-4-5-13(21-2)14(8-12)22-3/h4-9H,10H2,1-3H3,(H,18,20)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBUYPUAFQNPLW-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN=CC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323079 | |
Record name | N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667031 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-N'-(3,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide | |
CAS RN |
848992-73-4 | |
Record name | N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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